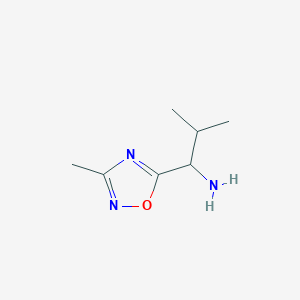

2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine

描述

属性

IUPAC Name |

2-methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3O/c1-4(2)6(8)7-9-5(3)10-11-7/h4,6H,8H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXYRTTMATPBDLI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC(=N1)C(C(C)C)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine typically involves the cyclization of appropriate precursors. One common method involves the reaction of methyl carbazates with aldehydes, followed by oxidative cyclization and rearrangement . The reaction conditions often include the use of bases such as potassium carbonate (K₂CO₃) and oxidizing agents like iodine (I₂) to promote the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are crucial factors in industrial synthesis.

化学反应分析

Types of Reactions

2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert the oxadiazole ring into other functional groups.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.

Substitution: Reagents like halides and acids can facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines or alcohols.

科学研究应用

2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as an anti-infective agent, with activities against bacteria, viruses, and parasites.

Materials Science: It is used in the development of new materials with specific electronic and optical properties.

Industrial Chemistry: The compound serves as an intermediate in the synthesis of various industrial chemicals and pharmaceuticals.

作用机制

The mechanism of action of 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine involves its interaction with molecular targets such as enzymes and receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to biological targets . This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.

相似化合物的比较

Chemical Structure :

- Molecular Formula: C₈H₁₅N₃O

- Key Features: A branched aliphatic amine (propan-1-amine backbone) substituted with a 3-methyl-1,2,4-oxadiazole ring at the 1-position and a methyl group at the 2-position.

Properties : - Hydrochloride salt form is documented (Mol. Weight: 189.73) .

- Potential Applications:

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Structural Differences

Heterocyclic Core: The target compound and analogs (e.g., ) retain the 1,2,4-oxadiazole ring, known for metabolic stability and hydrogen-bonding capacity. In contrast, 2-(3-Ethyl-1-methyl-1H-1,2,4-triazol-5-yl)propan-2-amine () replaces oxadiazole with a triazole, which may alter pharmacokinetics .

Chain Length and Branching :

- The linear chain in 3-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine () versus the branched chain in the target compound impacts steric hindrance and solubility.

Substituents :

Pharmacological Implications

- KOR Antagonism: Structural parallels to BTRX-335140 () suggest the target compound may act as a KOR antagonist, though its lack of a quinoline core and fluorine substituents could reduce potency or selectivity.

生物活性

2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine, also known as its hydrochloride form, is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, biological activities, and relevant research findings.

Structural Characteristics

The molecular formula of 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine is , and its molecular weight is approximately 155.20 g/mol. The compound features a 1,2,4-oxadiazole ring which is known for its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₁₃N₃O |

| Molecular Weight | 155.20 g/mol |

| SMILES | CC1=NOC(=N1)C(C(C)C)N |

| InChI | InChI=1S/C7H13N3O |

| Appearance | Powder |

Biological Activity

The biological activity of 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine can be understood through its structural relationship with other oxadiazole derivatives. Compounds containing the oxadiazole moiety have been reported to exhibit a range of pharmacological effects including:

Anticancer Activity:

Research indicates that derivatives of oxadiazoles can demonstrate significant cytotoxicity against various cancer cell lines. For instance, some oxadiazole derivatives have shown IC50 values as low as 92.4 µM against a panel of cancer cell lines such as HeLa and CaCo-2 .

Antimicrobial Properties:

The compound's structure suggests potential antimicrobial activity. Studies on related oxadiazole compounds have demonstrated effectiveness against pathogenic bacteria with minimum inhibitory concentration (MIC) values ranging from 0.22 to 0.25 µg/mL . This positions 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine as a candidate for further exploration in antibiotic development.

Neuroprotective Effects:

Oxadiazole derivatives have been investigated for their effects on neurodegenerative diseases. Some compounds have shown inhibitory activity against acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease . The potential of 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine in this context remains to be fully explored.

Study on Anticancer Activity

In a study evaluating the anticancer properties of various oxadiazole derivatives, it was found that compounds with similar structures to 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine exhibited significant cytotoxicity against multiple cancer cell lines. The study highlighted that structural modifications can enhance biological activity .

Antimicrobial Evaluation

A comparative analysis of several oxadiazole derivatives revealed that those with specific substitutions showed enhanced antimicrobial properties. For example, certain modifications led to improved MIC values against Staphylococcus aureus and Escherichia coli . This suggests that similar modifications may be beneficial for optimizing the biological activity of 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine.

常见问题

Q. What are the common synthetic routes for 2-Methyl-1-(3-methyl-1,2,4-oxadiazol-5-yl)propan-1-amine, and what reaction conditions are critical for high yield?

Synthesis typically involves cyclocondensation of amidoximes with carboxylic acid derivatives or esters under dehydrating conditions. Critical parameters include:

- Solvent selection : Polar aprotic solvents (e.g., DMSO) enhance reaction efficiency .

- Temperature control : Ambient to moderate temperatures (25–80°C) prevent side reactions .

- Catalysts : Bases like triethylamine or metal catalysts (e.g., ZnCl₂) improve cyclization .

Post-synthesis, purification via column chromatography or recrystallization ensures >90% purity.

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what key spectral markers should researchers prioritize?

- NMR (¹H/¹³C) : Confirm the oxadiazole ring (C=N-O) via signals at δ 8.5–9.0 ppm (¹H) and 160–170 ppm (¹³C). The propan-1-amine chain shows triplet splitting for CH₂ groups .

- Mass Spectrometry (HRMS) : A molecular ion peak at m/z 169.1 [M+H]⁺ validates the molecular formula .

- IR Spectroscopy : Stretching vibrations at 1640–1680 cm⁻¹ (C=N) and 1250–1300 cm⁻¹ (N-O) confirm oxadiazole .

Q. What biological activities have been observed in structurally analogous oxadiazole derivatives, and how might these inform research on this compound?

Analogous compounds exhibit:

- Antimicrobial activity : Inhibition of bacterial enzymes (e.g., DNA gyrase) via oxadiazole’s electron-deficient ring .

- Anti-inflammatory effects : Modulation of COX-2 pathways .

These activities suggest prioritizing assays like in vitro MIC testing and cytokine profiling .

Advanced Research Questions

Q. How can contradictory spectral data (e.g., unexpected NMR peaks) be resolved during structural elucidation?

- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings. For example, unexpected peaks may arise from rotamers in the propan-1-amine chain .

- Comparative analysis : Cross-reference with synthesized analogs (e.g., 3-phenyl-1,2,4-oxadiazole derivatives) to identify substituent-induced shifts .

- X-ray crystallography : Resolve ambiguities by determining the crystal structure .

Q. What computational strategies (e.g., DFT, molecular docking) can predict the compound’s bioactivity, and how should results be validated experimentally?

- DFT calculations : Optimize geometry using B3LYP/6-31G* to assess electronic properties (e.g., HOMO-LUMO gaps influencing reactivity) .

- Molecular docking : Screen against targets like Staphylococcus aureus enoyl-ACP reductase (PDB: 3VU7) to predict binding affinity .

- Validation : Perform enzyme inhibition assays (e.g., IC₅₀ determination) and compare with docking scores .

Q. What experimental approaches are optimal for identifying biological targets of this compound, particularly in antimicrobial research?

- Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to bacterial enzymes .

- Mutagenesis studies : Knock out suspected targets (e.g., E. coli FabI) and assess resistance development .

- Metabolomic profiling : Track changes in bacterial metabolite flux (e.g., fatty acid biosynthesis) post-treatment .

Q. How can synthetic routes be optimized for scalability without compromising yield or purity?

- Flow chemistry : Continuous reactors minimize batch variability and improve heat management .

- Catalyst recycling : Immobilize metal catalysts (e.g., on silica) to reduce costs .

- Process Analytical Technology (PAT) : Use inline FTIR to monitor reaction progress and automate adjustments .

Data Contradiction Analysis

Q. How should researchers address discrepancies in biological activity data between in vitro and in vivo studies?

- Pharmacokinetic profiling : Assess bioavailability and metabolism (e.g., hepatic microsome assays) to identify rapid clearance or poor absorption .

- Dosage optimization : Conduct dose-response studies in animal models to align in vitro IC₅₀ with effective plasma concentrations .

- Formulation adjustments : Use liposomal encapsulation or pro-drug strategies to enhance stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。